molecular formula C20H16N8O5 B12397583 AChE-IN-35

AChE-IN-35

Cat. No.: B12397583
M. Wt: 448.4 g/mol
InChI Key: NSLQDNFIWLIXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-35 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of specific pyrrol-2-yl derivatives with various reagents under controlled conditions . The reaction conditions typically include the use of solvents like ethanol and catalysts to facilitate the reactions. The temperature is maintained at around 30-35°C using a cold water bath to ensure optimal reaction rates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques like crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: AChE-IN-35 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against acetylcholinesterase .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with enhanced inhibitory activity. These derivatives are often tested for their effectiveness in inhibiting acetylcholinesterase and their potential use in therapeutic applications .

Properties

Molecular Formula

C20H16N8O5

Molecular Weight

448.4 g/mol

IUPAC Name

3-amino-7-(4-methylanilino)-5',6-dinitro-2'-oxospiro[1,2-dihydrodiazepine-5,3'-1H-indole]-4-carbonitrile

InChI

InChI=1S/C20H16N8O5/c1-10-2-4-11(5-3-10)23-18-16(28(32)33)20(14(9-21)17(22)25-26-18)13-8-12(27(30)31)6-7-15(13)24-19(20)29/h2-8,23,25-26H,22H2,1H3,(H,24,29)

InChI Key

NSLQDNFIWLIXFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C(=C(NN2)N)C#N)[N+](=O)[O-]

Origin of Product

United States

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